![molecular formula C24H23N3O2S2 B2780439 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252823-89-4](/img/structure/B2780439.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure, which consists of a pyrimidine ring fused to a thiophene ring .
Synthesis Analysis
The synthesis of related compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature . An efficient approach to these compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive sites on the molecule. The thieno[2,3-d]pyrimidin-4(3H)-one core structure, in particular, is known to participate in a variety of chemical reactions .Scientific Research Applications
- Mechanism : Compound 12e affects lymphoma cell morphology, induces apoptosis in SU-DHL-6 cells, and inhibits cell migration. These findings suggest its potential as an attractive chemical tool for further optimization and evaluation of new EZH2 inhibitors .
Antitumor Activity
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields. Given the biological activity observed for related compounds , this compound could be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-11-16(2)21(17(3)12-15)26-20(28)14-31-24-25-19-9-10-30-22(19)23(29)27(24)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMGSHGKLEKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
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